molecular formula C11H12ClNO2S B1518804 N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide CAS No. 1146290-42-7

N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide

Cat. No. B1518804
CAS RN: 1146290-42-7
M. Wt: 257.74 g/mol
InChI Key: VSMOZBFSSHCFPY-UHFFFAOYSA-N
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Description

“N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide” is a chemical compound with the CAS Number: 1146290-42-7 . It has a molecular weight of 257.74 . The IUPAC name for this compound is N-[4-(chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide .

Physical and Chemical Properties This compound is a powder at room temperature .

Scientific Research Applications

Proteomics Research

CMA has been identified as a product used in proteomics research . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. CMA can be involved in the synthesis of peptides or proteins, especially those containing sulfur, which is a key component of some amino acids.

Drug Development

The compound’s potential in drug development, particularly as a precursor in the synthesis of more complex molecules, is significant. Its molecular structure allows for the introduction of additional functional groups that can enhance the pharmacological properties of new drugs .

Antimicrobial Agents

Research has indicated that derivatives of acetamide compounds, like CMA, show promise as antimicrobial agents. They can be used to combat drug resistance by pathogens, making them valuable in the development of new antibiotics .

Anticancer Therapeutics

Similar to its antimicrobial applications, CMA derivatives have been studied for their anticancer properties. The compound’s ability to be modified can lead to the creation of targeted therapies that are more effective against cancer cells while minimizing side effects .

Chemical Synthesis

CMA serves as a building block in chemical synthesis. Its reactive acetyl and methylsulfanyl groups make it a versatile reagent for constructing complex chemical structures, which can have various industrial and research applications .

Material Science

In material science, CMA can be used to modify the surface properties of materials. For example, it could be applied to create coatings that confer additional chemical resistance or to alter the adhesion properties of surfaces .

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a standard or reagent in analytical chemistry. It can help in the quantification or detection of substances within a mixture, playing a crucial role in quality control and research settings .

Environmental Science

Lastly, CMA may have applications in environmental science, particularly in the analysis of pollutants. Its chemical properties could be utilized in the development of sensors or assays for detecting environmental contaminants .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-[4-(2-chloroacetyl)-2-methylsulfanylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S/c1-7(14)13-9-4-3-8(10(15)6-12)5-11(9)16-2/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMOZBFSSHCFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)CCl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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